molecular formula C19H34O2Si B8571638 (4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol CAS No. 137421-55-7

(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol

Cat. No.: B8571638
CAS No.: 137421-55-7
M. Wt: 322.6 g/mol
InChI Key: DWSWNGWLPPWIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a phenyl ring, which is further substituted with dipropyl groups and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the protection of the hydroxyl group . The phenyl ring is then functionalized with dipropyl groups through alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane or KMnO4 in aqueous conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: TBAF in THF (Tetrahydrofuran).

Major Products

    Oxidation: Corresponding aldehyde or carboxylic acid.

    Reduction: Corresponding alkane.

    Substitution: Free hydroxyl compound.

Mechanism of Action

The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol primarily involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the hydroxyl functionality, preventing unwanted side reactions during synthetic procedures. The cleavage of the silyl group can be achieved under mild conditions, allowing for the recovery of the free hydroxyl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((tert-Butyldimethylsilyl)oxy)-3,5-dipropylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other silyl-protected compounds. Its dipropyl groups provide additional steric hindrance, influencing its behavior in chemical reactions .

Properties

CAS No.

137421-55-7

Molecular Formula

C19H34O2Si

Molecular Weight

322.6 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dipropylphenyl]methanol

InChI

InChI=1S/C19H34O2Si/c1-8-10-16-12-15(14-20)13-17(11-9-2)18(16)21-22(6,7)19(3,4)5/h12-13,20H,8-11,14H2,1-7H3

InChI Key

DWSWNGWLPPWIGX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)CCC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (9 mL of a 1M solution in THF) was added cautiously to a solution of the product of Step D at 0° C., and the reaction mixture was stirred overnight. Ethyl acetate was added to the mixture, cooled to 0° C. and treated with cold 1N HCl. After separating the organic phase, the aqueous phase was extracted with a mixture of ethyl acetate-ether-dichloromethane. The combined organic extracts were dried and concentrated. The concentrated material was purified by flash column chromatography using 20% ethyl acetate in hexane to afford 4.2 g (92%) of the title compound.
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